H-D-Phe-Pna
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Overview
Description
H-D-Phenylalanyl-p-nitroanilide, commonly known as H-D-Phe-Pna, is a chromogenic substrate used primarily in biochemical research. It is designed to measure the activity of specific enzymes, particularly serine proteases like thrombin. The compound is characterized by its ability to release a chromophore, p-nitroaniline, upon enzymatic cleavage, which can be detected spectrophotometrically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phenylalanyl-p-nitroanilide typically involves the coupling of D-Phenylalanine with p-nitroaniline. This process can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of H-D-Phenylalanyl-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification steps like high-performance liquid chromatography (HPLC). The final product is usually lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
H-D-Phenylalanyl-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by serine proteases. The hydrolysis of the peptide bond between D-Phenylalanine and p-nitroaniline results in the release of p-nitroaniline, which can be quantitatively measured .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a serine protease, such as thrombin, and is conducted in a buffered aqueous solution at physiological pH and temperature. Common buffers include Tris-HCl and phosphate-buffered saline (PBS) .
Major Products
The major product of the enzymatic hydrolysis of H-D-Phenylalanyl-p-nitroanilide is p-nitroaniline, which absorbs light at 405 nm, allowing for easy spectrophotometric detection .
Scientific Research Applications
H-D-Phenylalanyl-p-nitroanilide is widely used in various fields of scientific research:
Chemistry: It serves as a model substrate for studying enzyme kinetics and mechanism of action of serine proteases.
Biology: It is used in assays to measure the activity of thrombin and other proteases in biological samples.
Industry: It is used in quality control processes for pharmaceutical products that target coagulation pathways.
Mechanism of Action
H-D-Phenylalanyl-p-nitroanilide functions as a substrate for serine proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond between D-Phenylalanine and p-nitroaniline. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The rate of p-nitroaniline formation is proportional to the enzymatic activity, allowing for quantitative measurement .
Comparison with Similar Compounds
H-D-Phenylalanyl-p-nitroanilide is unique in its specificity for thrombin and its use as a chromogenic substrate. Similar compounds include:
H-D-Prolyl-Phenylalanyl-Arginine-p-nitroanilide: Another chromogenic substrate used for measuring the activity of different serine proteases.
H-D-Phenylalanyl-Pipecolyl-Arginine-p-nitroanilide: A substrate with a similar structure but different specificity and applications.
These compounds share the common feature of releasing p-nitroaniline upon enzymatic cleavage, but they differ in their amino acid sequences and enzyme specificities, making each suitable for different research and diagnostic applications .
Properties
IUPAC Name |
2-amino-N-(4-nitrophenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHIOWXZFDVUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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